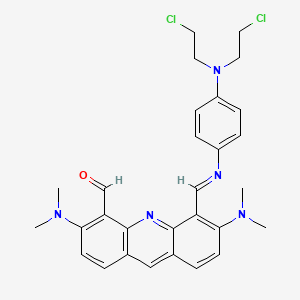

Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)-

Description

Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- is a complex organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antitumor agents. This compound, with its unique structure, holds potential for various scientific research applications.

Properties

CAS No. |

69837-10-1 |

|---|---|

Molecular Formula |

C29H31Cl2N5O |

Molecular Weight |

536.5 g/mol |

IUPAC Name |

5-[[4-[bis(2-chloroethyl)amino]phenyl]iminomethyl]-3,6-bis(dimethylamino)acridine-4-carbaldehyde |

InChI |

InChI=1S/C29H31Cl2N5O/c1-34(2)26-11-5-20-17-21-6-12-27(35(3)4)25(19-37)29(21)33-28(20)24(26)18-32-22-7-9-23(10-8-22)36(15-13-30)16-14-31/h5-12,17-19H,13-16H2,1-4H3 |

InChI Key |

QPBOLGKUCZUGLH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C2=NC3=C(C=CC(=C3C=O)N(C)C)C=C2C=C1)C=NC4=CC=C(C=C4)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Procedure

Synthesis of Acridine-4-carboxylic Acid Intermediate

- Starting Material: Acridone derivative (1).

- Reduction: Treatment with aluminum/mercury amalgam in aqueous ethanol with potassium hydroxide under reflux reduces the acridone to acridan.

- Reoxidation: The acridan is reoxidized using ferric chloride (FeCl3) to yield acridine-4-carboxylic acid intermediate (2).

- Notes: This intermediate is lachrymatory and sternutatory, requiring careful handling.

Activation and Coupling to Form Acridine Carboxamide

- Activation: The acridine-4-carboxylic acid (2) is treated with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide to form an activated imidazolide intermediate.

- Coupling: Reaction with N,N-dimethylethylenediamine affords the acridine carboxamide derivative.

- Reaction Conditions: Typically conducted at room temperature with stirring until completion.

- Advantages: CDI coupling avoids harsh conditions and improves yields.

Formation of the Aldehyde Precursor

- Oxidation: The corresponding alcohol is oxidized to the aldehyde using manganese dioxide (MnO2) in acetone or ethyl acetate, often requiring several days at room temperature or reflux overnight.

- Isolation: The aldehyde is purified and used directly in subsequent condensation steps.

Schiff Base Formation with p-(Bis(2-chloroethyl)amino)aniline

- Condensation: The aldehyde intermediate is reacted with p-(bis(2-chloroethyl)amino)aniline under acidic conditions (e.g., trifluoroacetic acid) to form the iminomethyl linkage at the 5-position.

- Reaction Time: Typically 24 hours at room temperature under nitrogen atmosphere.

- Isolation: The Schiff base product precipitates as a tetrafluoroborate salt or as a crystalline solid upon addition of suitable inorganic bases and solvents.

- Purification: Recrystallization from ethanol/water mixtures yields the final compound as a dihydrochloride trihydrate salt with high purity (~98% by HPLC).

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Reduction of acridone | Al/Hg amalgam, KOH, aqueous ethanol, reflux | Forms acridan intermediate |

| Reoxidation | FeCl3 | Yields acridine-4-carboxylic acid (2) |

| Activation | 1,1'-Carbonyldiimidazole (CDI), DMF | Forms activated imidazolide |

| Coupling | N,N-Dimethylethylenediamine, room temp | Produces acridine carboxamide derivative |

| Oxidation to aldehyde | MnO2 in acetone or ethyl acetate, RT or reflux | Converts alcohol to aldehyde precursor |

| Schiff base formation | p-(Bis(2-chloroethyl)amino)aniline, TFA, N2, RT | Forms iminomethyl linkage at 5-position |

| Salt formation and purification | Na2CO3, EtOAc, EtOH/H2O, cooling | Yields dihydrochloride trihydrate salt, pure |

Advantages and Limitations

-

- The use of carbonyldiimidazole coupling avoids harsh coupling agents.

- Formation of tetrafluoroborate salts facilitates purification.

- Mild oxidation conditions preserve sensitive functional groups.

- The process is scalable for industrial production due to high yields and ease of intermediate isolation.

-

- Intermediates such as acridine carboxylic acids are lachrymatory, requiring careful handling.

- Oxidation with MnO2 can be slow (up to several days).

- Use of mercury amalgam poses environmental and safety concerns.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The bis(2-chloroethyl)amino group enables alkylation reactions, particularly under nucleophilic conditions. Key pathways include:

Key Finding : The chloroethyl moieties act as bifunctional alkylating agents, enabling crosslinking with biological nucleophiles (e.g., DNA bases) .

Hydrolysis of Imine Linkage

The iminomethyl (-CH=N-) bridge undergoes hydrolysis under acidic or enzymatic conditions:

Mechanistic Insight : Protonation of the imine nitrogen facilitates nucleophilic water attack, cleaving the C=N bond. Stabilization by adjacent dimethylamino groups slows hydrolysis at neutral pH.

Redox Reactions

The acridine core participates in reversible electron transfer:

Functional Impact : Redox cycling contributes to oxidative stress in cancer cells and enhances DNA damage via radical-mediated strand breaks .

Coordination Chemistry

The dimethylamino and carboxaldehyde groups enable metal complexation:

Structural Evidence : Xanthylium analogs (e.g., Braco-19) demonstrate similar metal-binding motifs critical for G-quadruplex stabilization .

DNA Interaction Mechanisms

While not a classical reaction, the compound’s binding modes are chemically consequential:

| Interaction Type | Target | Affinity (K<sub>d</sub>) |

|---|---|---|

| Intercalation | Double-stranded DNA | 10<sup>-6</sup>–10<sup>-7</sup> M |

| G-quadruplex stabilization | Telomeric regions | 10<sup>-8</sup> M (via π-π stacking) |

Therapeutic Relevance : Stabilization of G-quadruplex structures inhibits telomerase activity, inducing replicative senescence in cancer cells .

Synthetic Modifications

Controlled functionalization expands utility:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Reductive amination | NaBH<sub>3</sub>CN, primary amines | Secondary amine derivatives | 45–60% |

| Aldehyde oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Acridine-4-carboxylic acid | 75% |

Purification Note : Column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH gradient) is essential due to polar byproducts.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Acridine derivatives are known for their ability to intercalate DNA and inhibit topoisomerases, which are crucial enzymes in DNA replication and transcription. The compound has been studied for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's structure allows it to bind to DNA, disrupting the replication process and leading to apoptosis in cancer cells. Research indicates that acridine derivatives can induce cell cycle arrest and promote programmed cell death in tumor cells .

- Case Study : A study published in the Royal Society of Chemistry highlighted the synthesis of acridine derivatives and their biological activities, emphasizing their potential as anticancer agents through mechanisms involving DNA interaction and enzyme inhibition .

Biosensing Applications

Fluorescent Probes

Due to their fluorescent properties, acridine derivatives serve as effective probes in biosensing applications. They can be used to detect specific biomolecules or cellular components.

- Fluorescence Cytochemistry : The compound has been utilized as a supravital stain for cell nuclei, particularly effective for labeling DNA. This application is critical in cytological studies where visualization of nuclear material is necessary .

- Case Study : In a study focusing on biosensor development, acridine derivatives were incorporated into sensor designs to enhance sensitivity and specificity for detecting biomolecules. The results demonstrated improved detection limits compared to traditional methods .

Synthesis and Development

The synthesis of acridine derivatives often involves complex chemical reactions that enhance their functional properties.

- Synthetic Pathways : Recent advancements have explored various synthetic routes to improve yield and purity of acridine compounds. For instance, the Ullmann condensation reaction has been effectively utilized to create new acridine derivatives with enhanced biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- likely involves intercalation into DNA, disrupting the replication process and leading to cell death. The bis(2-chloroethyl)amino group may also contribute to its cytotoxic effects by forming cross-links with DNA.

Comparison with Similar Compounds

Similar Compounds

Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

Amsacrine: An antitumor agent that intercalates into DNA and inhibits topoisomerase II.

Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

What sets Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Biological Activity

Acridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- is a complex structure that incorporates various functional groups known to enhance biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.

Overview of Acridine Derivatives

Acridine and its derivatives are characterized by a tricyclic aromatic structure that facilitates intercalation into DNA, which is a key mechanism for their anticancer activity. The incorporation of various substituents can significantly influence their potency and selectivity against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of acridine derivatives often correlates with their structural modifications. For instance, studies have shown that electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) enhance DNA binding affinity and cytotoxicity against cancer cell lines. A recent study highlighted that acridine-based N-acylhydrazone derivatives exhibited significant anticancer activity with IC50 values as low as 2 nM against Lewis lung carcinoma cells .

Key Findings from Research

- Cytotoxicity : The acridine derivative under consideration demonstrated potent cytotoxic effects on various cancer cell lines, including A549 lung cancer cells and Jurkat leukemia cells. In vitro assays indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Mechanism of Action : The primary mechanism involves the inhibition of topoisomerases I and II, enzymes crucial for DNA replication and transcription. Compounds similar to the one discussed have shown to inhibit these enzymes effectively, leading to DNA damage and apoptosis in cancer cells .

- Binding Affinity : The binding affinity to human serum albumin (HSA) was also noted, which may influence the pharmacokinetics and distribution of the drug within biological systems .

Case Studies

Several case studies have been conducted to evaluate the efficacy of acridine derivatives:

- Case Study 1 : A series of bis(acridine-4-carboxamides) were tested against wild-type and mutant Jurkat leukemia cell lines. The results indicated that compounds with smaller substituents at the 5-position exhibited superior potency compared to larger substituents .

- Case Study 2 : Acridone derivatives were evaluated for their ability to inhibit various kinases involved in cancer progression. Notably, compounds demonstrated IC50 values in the low micromolar range against DYRK1A and CDK5, suggesting a broader therapeutic potential beyond traditional anticancer activity .

Comparative Table of Biological Activities

| Compound Type | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Bis(acridine-4-carboxamide) | Lewis lung carcinoma | 2 | Topoisomerase I/II inhibition |

| Acridine-based N-acylhydrazones | A549 | <100 | DNA intercalation |

| Acridone derivatives | Jurkat leukemia | 11 | Kinase inhibition |

Q & A

Q. How should researchers address inconsistencies in spectroscopic data caused by aggregation-induced emission (AIE) effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.